2-(4-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)propanamide
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Overview
Description
2-(4-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxyphenoxy group and a nitrophenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)propanamide typically involves the following steps:
Formation of the Methoxyphenoxy Intermediate: The initial step involves the reaction of 4-methoxyphenol with an appropriate halogenated compound, such as 1-bromopropane, under basic conditions to form the methoxyphenoxy intermediate.
Nitration of the Intermediate: The methoxyphenoxy intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Amidation Reaction: The final step involves the reaction of the nitrated intermediate with 2-methylpropanoyl chloride in the presence of a base, such as triethylamine, to form the desired amide product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Use of Catalysts: Catalysts may be employed to enhance the reaction rate and yield.
Controlled Temperature and Pressure: Reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.
Purification Techniques: Techniques such as recrystallization and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of an amine derivative.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles.
Major Products Formed
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Amino derivatives with the nitro group reduced to an amino group.
Substitution Products: Compounds with new functional groups replacing the original groups.
Scientific Research Applications
2-(4-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in biochemical pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces.
Signal Transduction: Affecting intracellular signaling pathways that regulate various cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenoxy)-N-(2-methylphenyl)propanamide: Lacks the nitro group, resulting in different chemical and biological properties.
2-(4-methoxyphenoxy)-N-(2-nitrophenyl)propanamide: Lacks the methyl group, leading to variations in reactivity and applications.
2-(4-methoxyphenoxy)-N-(2-methyl-5-aminophenyl)propanamide:
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-11-4-5-13(19(21)22)10-16(11)18-17(20)12(2)24-15-8-6-14(23-3)7-9-15/h4-10,12H,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMCDKSRHHBSGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(C)OC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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